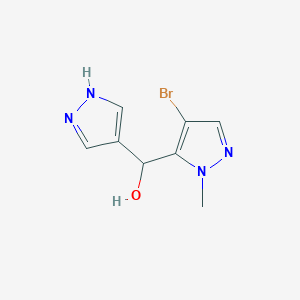

(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

Description

Properties

Molecular Formula |

C8H9BrN4O |

|---|---|

Molecular Weight |

257.09 g/mol |

IUPAC Name |

(4-bromo-2-methylpyrazol-3-yl)-(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H9BrN4O/c1-13-7(6(9)4-12-13)8(14)5-2-10-11-3-5/h2-4,8,14H,1H3,(H,10,11) |

InChI Key |

CCSMSDPSXUDHNS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)Br)C(C2=CNN=C2)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrazole Derivatives

Pyrazole derivatives, including substituted pyrazoles, are commonly synthesized via condensation reactions involving hydrazines and 1,3-dicarbonyl compounds or their equivalents. The literature highlights several approaches:

Cyclocondensation of enaminodiketones with hydrazine derivatives : This method yields 4-substituted 1H-pyrazole-5-carboxylates with good regioselectivity and yields (up to 69%) using catalysts like Brønsted acids (HCl, H2SO4) or Lewis acids (BF3, ZnCl2).

Regioselective condensation of α-benzotriazolylenones with methylhydrazines : This approach allows for functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted pyrazoles with yields ranging from 50% to 94%.

Hydrazine hydrate reaction with β-ketoesters : For example, synthesis of 3-methyl-1H-pyrazol-5(4H)-one by reaction of ethyl acetoacetate with hydrazine hydrate in ethanol, yielding 89%.

These general methodologies provide a foundation for constructing the pyrazole rings present in the target compound.

Specific Preparation Routes for (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol

While direct literature on this exact compound is scarce, related synthetic procedures for intermediates and analogues have been reported:

Preparation of 4-Bromo-1-methyl-1H-pyrazole Derivatives

- A patent describes the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline intermediates, which involve brominated pyrazole derivatives. The method includes refluxing a mixture of 4-bromo-2-nitroaniline and 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone in water at 100–110 °C for 3–4 hours, followed by extraction and purification steps. Subsequent reduction with metallic indium and hydrochloric acid yields the desired bromopyrazole-containing quinoxaline with high yields (~90%).

This suggests that bromination on the pyrazole ring can be introduced or preserved during multi-step syntheses involving pyrazole-substituted ethanones.

Formation of the Methanol Bridge Between Pyrazole Rings

The methanol linkage (–CH(OH)–) between two pyrazole rings, as in this compound, can be synthesized by nucleophilic addition or condensation reactions involving pyrazole aldehydes or ketones and pyrazole nucleophiles.

Analogous compounds with pyrazolylmethanol structures have been synthesized by condensation of pyrazole-4-carbaldehyde derivatives with methylated pyrazoles under controlled conditions, often using base catalysis or reductive amination techniques.

Hydrazone intermediates followed by reduction can also yield such methanol-linked pyrazole derivatives.

Catalysts and Reaction Conditions

Acid catalysts such as hydrochloric acid, sulfuric acid, or p-toluenesulfonic acid are frequently used to promote cyclocondensation reactions in pyrazole synthesis.

Lewis acids like boron trifluoride and zinc chloride can enhance regioselectivity and yield.

Reflux conditions in ethanol, water, or mixed solvents at temperatures ranging from 80 to 120 °C are common to facilitate condensation and reduction steps.

Metal-mediated reductions (e.g., metallic indium) are effective for converting nitro or azo intermediates to amines, which can then undergo cyclization or further functionalization.

Summary Table of Preparation Methods

Expert Perspectives and Research Findings

The preparation of complex pyrazole derivatives like this compound typically requires multi-step synthesis involving selective bromination, pyrazole ring formation, and functional group interconversion.

The choice of catalysts and solvents significantly affects regioselectivity and yield. Brønsted acids and Lewis acids are both effective, with the latter often providing better control over substitution patterns.

Metal-mediated reductions are preferred for converting nitro or azo intermediates to amines without affecting sensitive pyrazole rings.

Literature emphasizes the importance of reaction temperature and time optimization to minimize side reactions and maximize yield.

The use of protective groups and careful purification steps, such as recrystallization and solvent extraction, are critical for obtaining high-purity final products.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

Oxidation: (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)ketone.

Reduction: this compound.

Substitution: (4-Azido-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol.

Scientific Research Applications

Based on the search results, information regarding the applications of the specific compound "(4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol" is limited. However, the search results do provide information on related compounds and their applications, which may offer insights into potential uses of the target compound.

Pyrazoles and their Applications

1H-pyrazole structures are of interest as anticancer agents . Compounds containing 1H-pyrazole have demonstrated the ability to inhibit the growth of several cancer cell types, including lung, brain, colorectal, renal, prostate, pancreatic, and blood cancers . Specifically, compounds with a 1-aryl-1H-pyrazole scaffold have shown antiproliferative activity against breast cancer cells and liver cancer cells .

Pyrazolone derivatives have a range of medicinal features, including antimicrobial, antitumor, CNS (central nervous system) effects, and anti-inflammatory activities . They have also shown potential as antioxidant, anti-tubercular, antiviral, lipid-lowering, and antihyperglycemic agents, as well as protein inhibitors .

Thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogs have displayed anticonvulsant activity .

Specific Compounds and their characteristics

- 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrazole: This compound has a molecular weight of 286.96 g/mol and the molecular formula C10H16BBrN2O2 .

- N-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pivalamide: This is an aromatic amide with the molecular formula C9H14BrN3O and a molecular weight of 260.13 g/mol . It is also known as N-(4-bromo-1-methyl-1H-pyrazol-5-yl)-2,2-dimethylpropanamide .

- (4-bromo-1-methyl-1H-pyrazol-5-yl)methanesulfonyl chloride: This compound has the chemical formula C5H6BrClN2O2S and a molecular weight of 273.54 .

- (4-bromo-1-methyl-1H-pyrazol-5-yl)methanol: This compound has the molecular formula C5H7BrN2O .

Limited Data on Target Compound

No comprehensive data tables or well-documented case studies were found regarding the specific applications of "this compound" in the provided search results.

Mechanism of Action

The mechanism of action of (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby modulating the biological pathway in which the enzyme is involved. This interaction can lead to various therapeutic effects, depending on the specific target and pathway .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and related pyrazole derivatives:

Key Observations:

Hydroxymethyl groups (target compound and ) improve hydrophilicity, whereas trifluoromethyl () and sulfonamide () groups enhance metabolic stability and binding affinity, respectively.

Synthetic Accessibility: Pyrazole-methanol derivatives (e.g., ) are synthesized via DIBAL-H reduction of esters, achieving high yields (94%). In contrast, sulfonamide derivatives () require multi-step protocols involving aldol condensation and hydrazinolysis.

Thermal Stability :

- Sulfonamide-pyrazole hybrids () exhibit higher melting points (200–201°C) due to strong hydrogen-bonding networks, whereas hydroxymethyl derivatives () have lower melting points (55–56°C), reflecting reduced crystallinity.

Spectroscopic and Analytical Comparisons

- NMR Spectroscopy: The target compound’s ¹H NMR would show distinct signals for the hydroxymethyl proton (-CH2OH, δ ~4.5–5.0 ppm) and pyrazole ring protons (δ ~7.0–8.5 ppm). This contrasts with bromomethyl-containing analogs (), where -CH2Br protons resonate at δ ~3.5–4.0 ppm. ¹³C NMR of the target compound would feature a carbon signal for the hydroxymethyl group at δ ~60–65 ppm, absent in non-hydroxylated derivatives like .

Mass Spectrometry :

- Bromine’s isotopic signature (1:1 ratio for M+ and M+2 peaks) is a key identifier in all brominated compounds (target, ). For example, the bromomethyl derivative in shows m/z 381 [M+H]⁺.

Biological Activity

The compound (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol (CAS No. 1928783-70-3) is a pyrazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO, with a molecular weight of approximately 257.09 g/mol. Its structure features two pyrazole rings, which are known for their diverse biological activities.

Antitumor Activity

Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds with pyrazole moieties can inhibit various cancer cell lines through mechanisms such as the inhibition of kinases involved in tumor growth.

- Mechanism of Action : The antitumor activity of pyrazole derivatives is often attributed to their ability to inhibit key enzymes like BRAF(V600E), which is implicated in melanoma, and Aurora-A kinase, which plays a role in mitosis .

- Case Studies : In a study evaluating the cytotoxic effects of various pyrazoles, including derivatives similar to this compound, significant inhibition was observed in breast cancer cell lines MCF-7 and MDA-MB-231. The combination of these compounds with doxorubicin showed enhanced cytotoxic effects compared to doxorubicin alone .

Anti-inflammatory and Antibacterial Activities

Pyrazole derivatives are also recognized for their anti-inflammatory and antibacterial properties.

- Anti-inflammatory Effects : Compounds containing pyrazole structures have demonstrated the ability to reduce nitric oxide production and inhibit pro-inflammatory cytokines like TNF-α, suggesting potential use in treating inflammatory diseases .

- Antibacterial Activity : Several studies have reported that pyrazole derivatives exhibit significant antibacterial effects against various pathogens, including strains resistant to multiple drugs. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 6.25 μg/mL against Gram-negative bacteria like E. coli and K. pneumoniae .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives:

The presence of bromine at the 4-position has been shown to enhance the compound's interaction with biological targets, increasing its efficacy as an antitumor agent.

Q & A

Q. What are the optimal synthetic routes for (4-Bromo-1-methyl-1H-pyrazol-5-yl)(1H-pyrazol-4-yl)methanol?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling, and hydroxylation. For brominated pyrazole derivatives, bromine introduction via electrophilic substitution or halogen exchange is common. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high yields. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side products like over-bromination or ring-opening. Similar compounds, such as (4-bromo-3-phenyl-1H-pyrazol-5-yl)methanol, are synthesized using ketone intermediates and nucleophilic reagents .

Q. How is this compound characterized structurally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR identify substituent positions and confirm methanol group presence.

- IR : Detects O-H stretching (~3200–3600 cm) and C-Br vibrations (~500–600 cm).

- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and validates stereochemistry. For pyrazole derivatives, hydrogen-bonding networks often stabilize crystal packing .

Advanced Research Questions

Q. How can data contradictions in biological activity be resolved for this compound?

- Methodological Answer : Contradictions may arise from assay variability, impurity profiles, or target promiscuity. To address this:

Reproducibility : Validate assays across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols.

Structural analogs : Compare activity of derivatives (e.g., 5-Bromo-1-methyl-1H-pyrazol-4-methanol) to identify substituent-dependent trends .

Kinase profiling : Use high-throughput kinase assays (e.g., TrkA inhibition studies) to assess selectivity .

Purity analysis : Employ HPLC-MS to rule out impurities (>95% purity threshold) .

Q. What crystallographic challenges arise during refinement of this compound, and how are they addressed?

- Methodological Answer : Challenges include twinning, disorder in bromine/methyl groups, and weak diffraction. Mitigation strategies:

Q. How does stereochemistry influence biological activity, and what methods are used for chiral analysis?

- Methodological Answer : Enantiomers may exhibit divergent binding affinities. Methodological steps:

Chiral separation : Use supercritical fluid chromatography (SFC) with Lux A1 columns and methanol co-solvents (30% v/v).

Activity comparison : Test separated enantiomers in dose-response assays (e.g., IC determination for kinase inhibition).

Molecular docking : Correlate enantiomer configurations with target active sites (e.g., TrkA ATP-binding pocket) .

Comparative Structural and Functional Analysis

Q. How do substituent variations (e.g., Br vs. Cl, methyl vs. phenyl) alter reactivity and bioactivity?

- Methodological Answer : Substituent effects are evaluated via:

- Electronic impact : Hammett constants (σ) predict Br’s electron-withdrawing effects on reaction rates.

- Biological assays : Compare brominated vs. chlorinated analogs in antimicrobial (MIC assays) or kinase inhibition studies.

- Thermodynamic stability : Differential scanning calorimetry (DSC) measures melting points linked to crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.